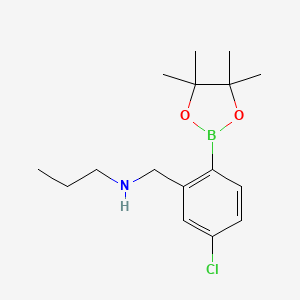

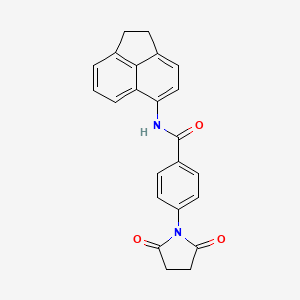

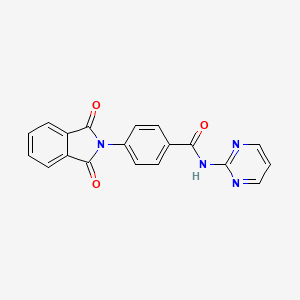

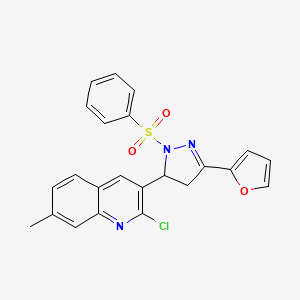

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Synthesis Analysis

The most common synthesis of pyridazinone derivatives consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by a six-membered ring containing nitrogen atoms at 1 and 2 positions and an oxygen atom at the 3 position of the ring .Chemical Reactions Analysis

Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to have numerous practical applications .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Researchers have developed methods for synthesizing sulfonamide derivatives, including those structurally related to the specified compound, to evaluate their biological activities. For instance, novel sulfonamide compounds exhibiting significant herbicidal activity have been synthesized, shedding light on the stereochemical structure-activity relationship of these molecules (Hosokawa et al., 2001). Additionally, efforts have been made to synthesize heterocyclic compounds containing a sulfonamido moiety, with some showing promising antibacterial activities (Azab et al., 2013).

Antimicrobial and Anticancer Activities

Sulfonamide derivatives have been investigated for their antimicrobial and anticancer activities. For example, one-pot syntheses of novel compounds in aqueous media have been conducted, leading to the discovery of derivatives with antimicrobial properties (Akbari et al., 2022). Similarly, sulfonamide derivatives derived from aminoindanes and aminotetralins have been explored for their carbonic anhydrase inhibitory properties, indicating potential applications in therapeutic interventions (Akbaba et al., 2014). Moreover, certain derivatives have been synthesized for the evaluation of their selective agonism toward retinoid X receptors, highlighting the compound's potential in treating specific types of cancer (Heck et al., 2016).

Theoretical and Experimental Investigations

Theoretical investigations complement experimental studies to understand the mechanism of action and enhance the efficacy of sulfonamide derivatives. For instance, antimalarial sulfonamides have been evaluated as potential COVID-19 drugs through computational calculations and molecular docking studies (Fahim et al., 2021). This approach not only provides insights into the drug discovery process but also explores the repurposing of existing compounds for new therapeutic applications.

Eigenschaften

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c1-2-30(26,27)22-14-13-21(23-24-22)17-7-10-19(11-8-17)25-31(28,29)20-12-9-16-5-3-4-6-18(16)15-20/h7-15,25H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOKBEPZBIPGHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

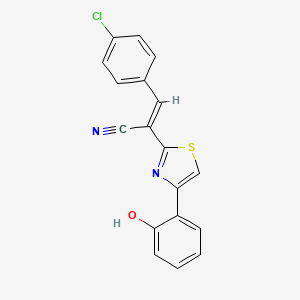

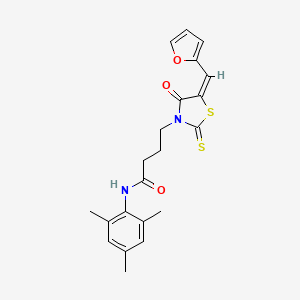

![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2811023.png)